TCO-PNB Ester TCO-PNB Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13905619
InChI: InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1-/t13-/m0/s1
SMILES: C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C15H17NO5
Molecular Weight: 291.30 g/mol

TCO-PNB Ester

CAS No.:

Cat. No.: VC13905619

Molecular Formula: C15H17NO5

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

TCO-PNB Ester -

Specification

Molecular Formula C15H17NO5
Molecular Weight 291.30 g/mol
IUPAC Name [(1R,4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate
Standard InChI InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1-/t13-/m0/s1
Standard InChI Key FJMMADPCDJNXAH-FYDYADQUSA-N
Isomeric SMILES C1C/C=C\CC[C@@H](C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
SMILES C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

TCO-PNB Ester’s structure combines a strained trans-cyclooctene ring with a p-nitrobenzyl carbonate group, conferring unique reactivity. The equatorial diastereomer (rel-(1S-2S-5E-pR)) is the predominant form supplied commercially, optimized for stereochemical consistency in synthetic applications .

Physical and Chemical Characteristics

Key properties include:

PropertyValue
Molecular Weight291.30 g/mol
SolubilityDMSO, DMF, DCM, THF, Chloroform
Purity>95% (HPLC)
AppearanceWhite to slightly grey solid
Storage Conditions-20°C, desiccated

The compound’s limited solubility in aqueous buffers restricts its use to organic media, where it efficiently reacts with primary amines .

Mechanism of Action: Bioorthogonal Reactivity

TCO-PNB Ester’s utility stems from two functional groups:

  • TCO Moiety: Undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling rapid, selective bioconjugation under physiological conditions .

  • PNB Ester: Reacts with primary amines in organic solvents, forming stable carbamate linkages for molecule functionalization .

This dual reactivity facilitates modular strategies in drug delivery and materials science, as exemplified by its role in antibody-drug conjugate (ADC) synthesis .

Research Applications Across Disciplines

Bioconjugation and Protein Engineering

TCO-PNB Ester is widely employed to modify antibodies, enzymes, and peptides. For instance, Rahim et al. (2015) demonstrated its limitations in aqueous protein labeling, prompting the development of PEGylated TCO derivatives (e.g., TCO-PEG4-NHS Ester) for aqueous compatibility .

Targeted Drug Delivery Systems

In oncology, TCO-functionalized nanoparticles exhibit enhanced tumor accumulation via the enhanced permeability and retention (EPR) effect. A 2024 study using colloidal gold nanoparticles (AuNPs) reported a 40% increase in tumor uptake compared to non-functionalized controls .

Advanced Material Synthesis

  • Photocurable Coatings: UV-curable formulations incorporating TCO-PNB Ester achieve superior chemical resistance and adhesion in automotive coatings .

  • Polymer Chemistry: Serves as a crosslinker in dendrimer synthesis, enabling stimuli-responsive drug release mechanisms .

Biological Activity and Case Studies

Bioorthogonal Tracking in Live Cells

The TCO-tetrazine reaction’s rapid kinetics (k2104M1s1k_2 \approx 10^4 \, \text{M}^{-1}\text{s}^{-1}) permit real-time imaging of cell surface receptors. A 2023 study utilized TCO-modified antibodies to track HER2 dynamics in breast cancer cells, achieving subcellular resolution .

Limitations and Mitigation Strategies

While TCO-PNB Ester’s aqueous instability restricts direct protein labeling, PEG spacers or micellar encapsulation have been adopted to enhance biocompatibility .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesLimitations vs. TCO-PNB Ester
NHS EstersAqueous compatibilityLower stability in organic media
DBCO ReagentsStrain-promoted reactivitySlower reaction kinetics
Maleimide DerivativesThiol-specific conjugationOff-target reactions at neutral pH

TCO-PNB Ester’s orthogonal reactivity and organic-phase efficiency distinguish it from conventional linkers .

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